Antithyroid Potency Ranking: 6-sec-Butyl vs. 6-n-Propyl, 6-Ethyl, and Thiouracil in Rat Model
In a classic head-to-head study, the relative antithyroid activity of 6-(sec-butyl)-2-thiouracil was determined to be 6, compared to a baseline activity of 1 for unsubstituted thiouracil. This places the sec-butyl derivative at approximately 55% of the potency of 6-n-propyl-2-thiouracil (relative activity 11) and 75% of 6-ethyl-2-thiouracil (relative activity 8), but 2-fold more potent than 6-n-butyl-2-thiouracil (relative activity 3) and 1.2-fold more potent than 6-isobutyl-2-thiouracil (relative activity 5) [1]. The assay measured thyroid enlargement and iodine concentration reduction in rats fed the compounds for 10 days, providing a direct, quantitative potency ranking across the 6-alkyl series.
| Evidence Dimension | Relative antithyroid activity (thiouracil baseline = 1.0) |
|---|---|
| Target Compound Data | Relative activity = 6 |
| Comparator Or Baseline | 6-n-Propyl-2-thiouracil = 11; 6-Ethyl-2-thiouracil = 8; Thiouracil = 1; 6-Isobutyl-2-thiouracil = 5; 6-n-Butyl-2-thiouracil = 3 |
| Quantified Difference | 6-sec-butyl is 0.55× vs. 6-n-propyl; 0.75× vs. 6-ethyl; 6× vs. thiouracil; 2× vs. 6-n-butyl; 1.2× vs. 6-isobutyl |
| Conditions | In vivo rat model; 10-day dietary administration; thyroid weight and iodine concentration endpoints |
Why This Matters
For thyroid-related research, the 2-fold potency difference relative to 6-n-butyl-2-thiouracil and the 1.2-fold difference relative to 6-isobutyl-2-thiouracil demonstrate that even isomeric branching in the 6-alkyl chain produces a measurable efficacy shift, guiding precise compound selection for inhibitor studies.
- [1] Astwood, E.B.; Bissell, A.; Hughes, A.M. Further studies on the chemical nature of compounds which inhibit the function of the thyroid gland. Endocrinology 1945, 37, 456–481. DOI: 10.1210/endo-37-6-456. View Source
